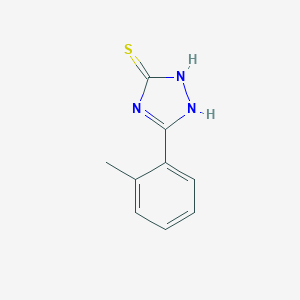

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHIAXYYNWVQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive, research-grade overview of the synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for laboratory execution.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character. When functionalized with a thiol group at the 3-position, the resulting heterocycle can exist in a thione-thiol tautomeric equilibrium, providing a versatile handle for further chemical modification. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of the title compound, this compound, serves as an exemplary case study for the construction of this valuable heterocyclic core.

The most reliable and widely adopted synthetic strategy proceeds through a two-step sequence: first, the formation of an N-acylthiosemicarbazide intermediate, followed by an intramolecular cyclization reaction. This guide will dissect each stage of this process, from the preparation of starting materials to the final characterization of the product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. The initial stage involves the preparation of the key intermediate, 1-(2-methylbenzoyl)thiosemicarbazide. The second stage focuses on the base-catalyzed intramolecular cyclization of this intermediate to yield the target triazole-thiol.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 1-(2-Methylbenzoyl)thiosemicarbazide

The cornerstone of this synthesis is the creation of a stable acylthiosemicarbazide intermediate. This is achieved by reacting a suitable acylating agent, 2-methylbenzoyl chloride, with thiosemicarbazide.

Preparation of the Acylating Agent: 2-Methylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It "activates" the carbonyl group, making it significantly more susceptible to nucleophilic attack. For this synthesis, 2-methylbenzoic acid is converted to 2-methylbenzoyl chloride.

Causality and Method Selection: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its superiority over other reagents like PCl₃ or PCl₅ lies in the nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification[3][4]. The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism.

Experimental Protocol: Synthesis of 2-Methylbenzoyl Chloride [5][6]

-

Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add 2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Under stirring, slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask at room temperature. The reaction is exothermic.

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Product: The resulting crude 2-methylbenzoyl chloride, a pale yellow oil, is typically of sufficient purity for the next step without further purification[5].

| Property[7][8] | 2-Methylbenzoic Acid | 2-Methylbenzoyl Chloride |

| CAS Number | 118-90-1 | 933-88-0 |

| Molecular Formula | C₈H₈O₂ | C₈H₇ClO |

| Molecular Weight | 136.15 g/mol | 154.59 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide

This step involves a nucleophilic acyl substitution where the terminal amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.

Causality and Method Selection: The reaction is typically carried out in a non-protic solvent like dimethylformamide (DMF) or with a mild base like pyridine[9]. The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion. The use of low temperature during the addition of the acyl chloride helps to control the exothermic reaction and prevent potential side reactions.

Experimental Protocol: Synthesis of 1-(2-Methylbenzoyl)thiosemicarbazide [9][10]

-

Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., DMF).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in the same solvent to the cooled thiosemicarbazide solution over 20-30 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Pour the reaction mixture into ice-cold water. The precipitate that forms is the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford pure 1-(2-methylbenzoyl)thiosemicarbazide as a white solid.

Part 2: Intramolecular Cyclization to Form the Triazole-Thiol Ring

This is the critical ring-forming step. The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

Caption: Key mechanistic steps in the base-catalyzed cyclization.

Causality and Method Selection: The use of a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is essential. The base deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile that attacks the electrophilic carbonyl carbon[11][12][13]. The subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic and thermodynamically stable triazole ring. Heating under reflux provides the necessary activation energy for the cyclization to proceed at a reasonable rate[14].

Experimental Protocol: Synthesis of this compound [13][15]

-

Setup: In a round-bottomed flask equipped with a reflux condenser, suspend the 1-(2-methylbenzoyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the reaction progresses.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.

-

Acidification: Carefully acidify the clear solution with a concentrated acid (e.g., HCl) to a pH of approximately 5-6. This step protonates the triazole salt, causing the final product to precipitate out of the solution.

-

Purification: Collect the resulting white or off-white solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Part 3: Characterization and Structural Elucidation

Confirming the structure of the final product is paramount. A combination of physical and spectroscopic methods is employed for unambiguous identification.

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₉N₃S[16] |

| Molecular Weight | 191.25 g/mol [16] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically >200 °C (Varies with purity) |

Spectroscopic Data Analysis

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key vibrational bands are expected.[17][18]

-

~3100-3300 cm⁻¹: N-H stretching vibrations of the triazole ring.

-

~2550-2650 cm⁻¹: A weak S-H stretch, confirming the presence of the thiol tautomer.

-

~1600-1620 cm⁻¹: C=N stretching of the triazole ring.

-

~1250-1350 cm⁻¹: C=S stretching (thione tautomer).

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a solvent like DMSO-d₆.[15][19]

-

~13.0-14.0 ppm: A broad singlet corresponding to the exchangeable S-H proton. Its downfield shift is characteristic.[20]

-

~7.2-7.6 ppm: A multiplet integrating to 4 protons, corresponding to the aromatic protons of the 2-methylphenyl group.

-

~2.3-2.5 ppm: A singlet integrating to 3 protons, corresponding to the methyl (-CH₃) group.

-

The N-H proton of the triazole ring may also appear as a broad singlet, often in the downfield region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

~160-170 ppm: Chemical shift for the C=S carbon (C3 of the triazole ring).

-

~145-155 ppm: Chemical shift for the C=N carbon (C5 of the triazole ring).

-

Aromatic and methyl carbons will appear in their expected regions (~125-140 ppm and ~20 ppm, respectively).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 191.25.

-

References

-

Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

-

What is the product when o-toluic acid (2-methylbenzoic acid) is treated... Filo. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2020). MDPI. [Link]

-

Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

-

Sowemimo, A., & Adeniyi, A. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]

-

Preparation of 2-methylbenzyl chloride. PrepChem.com. [Link]

-

Synthesis of 1,2,4‐Triazole‐3‐thiols and Their S‐Substituted Derivatives. (2010). ChemInform. [Link]

-

Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

Reva, I., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... ResearchGate. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]

-

4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

-

Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform. [Link]

-

Synthesis of A) 2,4,6-trimethyl benzoyl thiosemicarbazide. PrepChem.com. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

Pathak, S., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

-

Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

-

Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. (2015). Science and world. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [Link]

-

Küçükgüzel, Ş. G., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

-

Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2013). Archiv der Pharmazie. [Link]

-

Predict the product of the reaction of p-methylbenzoic acid with the depicted reagent. SOCl2. Study.com. [Link]

-

(2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Link]

-

Mădălina, B., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. [Link]

-

Sahoo, P. K., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia. [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. [Link]

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

2-Methylbenzoyl chloride. PubChem. [Link]

-

SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. What is the product when o-toluic acid (2-methylbenzoic acid) is treated .. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. sci-hub.box [sci-hub.box]

- 12. sci-hub.se [sci-hub.se]

- 13. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. 5-o-Tolyl-4H-[1,2,4]triazole-3-thiol | CymitQuimica [cymitquimica.com]

- 17. v3.pjsir.org [v3.pjsir.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of established therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole) properties.[1] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position, as in this compound, creates a molecule of significant interest for drug development. This substitution pattern offers a unique combination of structural features: the triazole core provides a stable, aromatic scaffold rich in hydrogen bond donors and acceptors; the thiol group introduces a key nucleophilic center and the potential for tautomerism; and the 2-methylphenyl (o-tolyl) group modulates lipophilicity and steric profile, influencing receptor binding and pharmacokinetic properties.

This guide provides a detailed examination of the core chemical properties of this compound, focusing on its synthesis, structural elucidation through spectroscopic methods, and its potential as a platform for developing novel therapeutic agents.

Synthesis and Mechanistic Insight

The most prevalent and efficient method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[2][3] This approach is favored due to the accessibility of starting materials and generally high yields. The synthesis of the title compound logically follows this well-established pathway.

Logical Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-methylaniline, which is converted into an N-substituted thiosemicarbazide intermediate, followed by cyclization.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols typically involves the acylation of a thiosemicarbazide followed by cyclization.[4]

-

Synthesis of 2-benzoyl-N-(2-methylphenyl)hydrazine-1-carbothioamide (Intermediate 3):

-

Rationale: This step involves creating the acyclic precursor that contains all the necessary atoms for the final triazole ring. Acylation directs the subsequent cyclization.

-

Procedure: N-(4-methylphenyl)hydrazinecarbothioamide is dissolved in a suitable solvent like pyridine. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[4]

-

-

Synthesis of 5-phenyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product 4):

-

Rationale: An aqueous solution of sodium hydroxide acts as a base to catalyze the intramolecular condensation and cyclization, leading to the formation of the stable triazole ring. The subsequent acidification neutralizes the reaction mixture, causing the product to precipitate.

-

Procedure: The intermediate (3) is suspended in an aqueous solution of sodium hydroxide (e.g., 8% NaOH) and heated under reflux for approximately 4-5 hours.[5] The reaction mixture is then cooled, treated with charcoal to remove impurities, and filtered. The filtrate is carefully acidified with a dilute acid (e.g., 10% acetic acid or dilute HCl) to a neutral pH. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove salts, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4][5]

-

Structural Characterization and Physicochemical Properties

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques and physical measurements.

Physicochemical Data Summary

The following table summarizes typical physicochemical properties for compounds in this class. Actual values for this compound would require experimental determination.

| Property | Expected Value/Characteristic | Rationale & Significance |

| Molecular Formula | C₉H₉N₃S | Based on the molecular structure. |

| Molecular Weight | 191.25 g/mol | Crucial for mass spectrometry and stoichiometric calculations. |

| Appearance | White to pale yellow crystalline solid | Typical for this class of organic compounds.[6] |

| Melting Point | >180 °C (Varies) | A sharp melting point is an indicator of purity. Analogs like 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol melt at 182-183 °C.[7][8] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and acetone; insoluble in water. | Important for selecting solvents for reactions, purification, and biological assays. |

Thiol-Thione Tautomerism: A Core Chemical Feature

A critical aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (A) and thione (B) forms.[4][9] The predominant form can be influenced by the solvent, pH, and physical state (solid vs. solution). Spectroscopic analysis is essential to determine the dominant tautomer under given conditions. The thiol form is often the reactive species in alkylation reactions.[9]

Caption: Thiol-Thione tautomerism in 1,2,4-triazole-3-thiols.

Spectroscopic Elucidation

The following represents the expected spectroscopic data based on analysis of closely related analogs.

IR spectroscopy is a powerful tool for identifying key functional groups and providing evidence for the dominant tautomeric form.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3350-3280 | N-H stretch | Indicates the presence of the N-H bond in the triazole ring.[7][8] |

| ~2600-2550 | S-H stretch | A weak but distinct band characteristic of the thiol tautomer. Its presence is strong evidence for the -SH group.[5][7] |

| ~1620-1605 | C=N stretch | Confirms the presence of the imine functionality within the triazole ring.[7] |

| ~1540-1530 | N-C=S (Amide I) | Associated with the thione tautomer if the S-H stretch is absent.[7] |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR Spectroscopy:

-

δ ~14.0-12.9 ppm (singlet, 1H): This highly deshielded signal is characteristic of the SH proton of the thiol tautomer.[7][8] Its integration for one proton is a key diagnostic peak.

-

Aromatic Protons (multiplet): The protons on the 2-methylphenyl ring will appear as a complex multiplet, typically in the range of δ 7.0-7.5 ppm.

-

δ ~2.4 ppm (singlet, 3H): This signal corresponds to the protons of the methyl (CH₃ ) group attached to the phenyl ring.[7][8]

-

NH Proton: The N-H proton signal can be broad and its chemical shift is variable, often appearing in the aromatic region or further downfield.

-

-

¹³C NMR Spectroscopy:

Analytical Characterization Workflow

Caption: Workflow for the structural elucidation of the target compound.

Potential Applications in Drug Development

The 1,2,4-triazole-3-thione scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets. Derivatives have demonstrated a wide array of pharmacological activities.

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole-3-thiol derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11] The mechanism is often related to the inhibition of essential microbial enzymes.

-

Anti-inflammatory and Analgesic Activity: Several compounds containing this core have shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of inflammatory pathways.[3][6]

-

Anticancer Activity: The triazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[12]

-

Antioxidant Activity: The thiol group can participate in redox reactions, and some derivatives have been shown to be effective radical scavengers, which is relevant for diseases associated with oxidative stress.[13][14]

The 2-methylphenyl substituent on the title compound is expected to enhance its lipophilicity compared to an unsubstituted phenyl ring, which could improve cell membrane permeability and alter its pharmacokinetic profile, making it a compelling candidate for further biological evaluation.

Conclusion

This compound is a heterocyclic compound with significant potential, grounded in the proven biological versatility of its core scaffold. Its synthesis is achievable through established chemical pathways, and its structure can be unequivocally confirmed using standard spectroscopic methods. The key chemical features—the tautomeric thiol-thione equilibrium and the presence of multiple coordination sites—make it a versatile building block for creating libraries of novel compounds. For researchers in drug development, this molecule represents a promising starting point for designing next-generation therapeutic agents targeting a wide range of diseases.

References

-

Asiri, A. M. (2002). 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank, M280. Available from: [Link]

-

Kaplaushenko, A. et al. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

Kumar, A. et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5). Available from: [Link]

-

Demirbas, N. et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available from: [Link]

- (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

-

Molport. (n.d.). Compound 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

Bachay, I. A. et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: [Link]

-

Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(4), M1291. Available from: [Link]

-

(2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]

-

Gumrukcuoglu, N. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]

-

Demirbas, N. et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available from: [Link]

-

(n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Available from: [Link]

-

Al-Obaidi, A. et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Available from: [Link]

-

(2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

-

Akkurt, M. et al. (2008). 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178. Available from: [Link]

-

SpectraBase. (n.d.). 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

Sameliuk, Y. et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available from: [Link]

-

Al-Amiery, A. A. et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

-

El-Shehry, M. F. et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(4), 932. Available from: [Link]

-

Al-Ghorbani, M. et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4- yl)Ethan-1-one. Preprints.org. Available from: [Link]

-

Gumrukcuoglu, N. et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

-

(2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]

-

Iskeleli, N. O. et al. (2022). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. ResearchGate. Available from: [Link]

-

Tretyakov, B. A. et al. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... ResearchGate. Available from: [Link]

-

(n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

-

Demirbas, N. et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.org [mdpi.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.ncl.res.in [dspace.ncl.res.in]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. researchgate.net [researchgate.net]

biological activity of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide on the Biological Activity of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Its derivatives, particularly those featuring a thiol group at the 3-position, are of significant interest due to their potent and diverse pharmacological profiles, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive exploration of this compound, a specific derivative whose biological potential is underscored by its unique structural features. We will delve into its synthesis, established and potential biological activities, mechanisms of action, and the experimental protocols required for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of heterocyclic compounds.

The 1,2,4-Triazole-3-thiol Scaffold: A Foundation for Bioactivity

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its chemical stability and ability to participate in various non-covalent interactions (hydrogen bonding, dipole-dipole, etc.) make it an ideal building block for bioactive molecules. The introduction of a thiol/thione group at the C3 position adds a crucial functional handle that significantly enhances the molecule's pharmacological versatility. This group can:

-

Act as a Key Pharmacophore: The thione tautomer is capable of forming strong hydrogen bonds with biological receptors.

-

Chelate Metal Ions: The thiol group can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition.

-

Serve as a Synthetic Handle: The reactive thiol group allows for further chemical modifications (S-alkylation), enabling the generation of diverse chemical libraries for lead optimization.[4]

The substitution at the C5 position, in this case with a 2-methylphenyl (o-tolyl) group, is critical for modulating the molecule's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.

Synthesis of this compound

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically achieved through the cyclization of an acylthiosemicarbazide intermediate or directly from a carboxylic acid and thiocarbohydrazide.[5][6] The presence of a base, such as potassium hydroxide or sodium hydroxide, is essential to catalyze the intramolecular cyclization and dehydration.

General Synthetic Pathway

The most common and efficient route involves two primary steps:

-

Formation of an Acylthiosemicarbazide: 2-Methylbenzoyl chloride (or 2-methylbenzoic acid) is reacted with thiosemicarbazide to form 1-(2-methylbenzoyl)thiosemicarbazide.

-

Base-Catalyzed Cyclization: The resulting thiosemicarbazide is heated under reflux in an alkaline solution (e.g., aqueous NaOH) to induce cyclization, followed by acidification to precipitate the final product.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol relies on the initial acylation of the more nucleophilic terminal nitrogen of thiosemicarbazide, followed by an intramolecular cyclization driven by the nucleophilic attack of the second nitrogen onto the carbonyl carbon. The basic medium facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity, and promotes the subsequent dehydration to form the stable triazole ring.

-

Step 1: Preparation of 1-(2-methylbenzoyl)thiosemicarbazide

-

To a solution of 2-methylbenzoic acid (10 mmol) in thionyl chloride (5 mL), add a catalytic amount of DMF.

-

Reflux the mixture for 2 hours until the evolution of gas ceases. Remove excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-methylbenzoyl chloride in a suitable solvent like dry acetone (20 mL).

-

In a separate flask, dissolve thiosemicarbazide (10 mmol) in warm water.

-

Slowly add the acetone solution of the acid chloride to the thiosemicarbazide solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.

-

-

Step 2: Cyclization to this compound

-

Suspend the dried 1-(2-methylbenzoyl)thiosemicarbazide (5 mmol) in an aqueous solution of 8% sodium hydroxide (25 mL).

-

Heat the mixture under reflux for 4-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove any impurities.

-

Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until the pH is approximately 5-6.

-

A white solid will precipitate out of the solution.

-

Filter the precipitate, wash thoroughly with distilled water to remove salts, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent antimicrobial and antifungal activities.[7][8] This bioactivity is often attributed to their ability to interfere with essential microbial processes.

Proposed Mechanism of Action

The antimicrobial effect of triazole-thiol compounds can be multifactorial. The prevailing hypothesis is the inhibition of crucial enzymes necessary for pathogen survival. One such target is glucosamine-6-phosphate synthase , an enzyme involved in the biosynthesis of the microbial cell wall. The triazole derivative may bind to the active site of this enzyme, blocking the formation of essential cell wall components and leading to cell lysis. Another potential mechanism is the inhibition of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis in both bacteria and fungi.[9]

Caption: Inhibition of a generic kinase signaling pathway by the triazole compound.

Data on Cytotoxic Activity

The cytotoxic potential of this compound can be inferred from studies on similar molecules against various human cancer cell lines. The substitution pattern on the phenyl ring is known to significantly impact activity.

| Compound (5-Aryl Substituent) | Melanoma (IC₅₀, µM) | Breast Cancer (IC₅₀, µM) | Pancreatic Cancer (IC₅₀, µM) | Reference |

| Phenyl-hydrazone derivative | 2 - 17 | 5 - 20 | 5 - 25 | [10] |

| 4-Chlorophenyl | 8.5 | 12.3 | 15.1 | [11] |

| Furan-2-yl | >50 | >50 | >50 | [12] |

| 2-Methylphenyl (o-tolyl) | Predicted: 5-25 | Predicted: 10-30 | Predicted: 10-35 | N/A |

Note: Predicted values are for the core thiol compound and are extrapolations based on known SAR. Experimental validation is necessary.

Protocol: MTT Assay for Cell Viability

Expertise & Experience: This protocol is a gold standard for assessing cytotoxicity. The key is to ensure cells are in the exponential growth phase and to use a proper concentration range for the test compound to generate a dose-response curve, from which an accurate IC₅₀ value can be calculated.

-

Cell Culture:

-

Seed human cancer cells (e.g., MDA-MB-231 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium (e.g., from 0.1 µM to 100 µM).

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Other Potential Biological Activities

The versatile 1,2,4-triazole-3-thiol scaffold has been associated with several other important biological activities:

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit inflammatory pathways, potentially by targeting cyclooxygenase (COX) enzymes. [13]* Antitubercular Activity: The triazole ring is a component of several antitubercular agents, and thiol derivatives have shown promise against Mycobacterium tuberculosis. [14]* Antioxidant Activity: The thiol group can act as a radical scavenger, imparting antioxidant properties to these molecules. [15][16]

Conclusion and Future Directions

This compound emerges from a class of heterocyclic compounds with a rich history and a promising future in drug discovery. Its structural features—a stable triazole core, a reactive thiol group, and a lipophilic 2-methylphenyl substituent—provide a strong foundation for potent antimicrobial and anticancer activities. The provided protocols offer standardized methods for validating these predicted biological effects.

Future research should focus on the experimental validation of its activity profile, elucidation of its precise mechanisms of action through target identification studies, and exploration of structure-activity relationships by synthesizing a focused library of analogs. This compound represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents to combat infectious diseases and cancer.

References

-

Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Kapustian, K., et al. (2022). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Demchuk, I., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. National University of Pharmacy. [Link]

-

Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. [Link]

-

Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Turan-Zitouni, G., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

-

Kalhor, M., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Parveen, M., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. ResearchGate. [Link]

-

El-Sabbagh, O. I., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

-

Petrikaite, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

-

Al-Janabi, K. H. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

-

Prachand, S. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [7][8][9]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Unknown. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Palaska, E., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

-

Al-Janabi, K. H. (2021). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Guler, H., et al. (2006). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Parchenko, V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]

-

Kaplaushenko, A., et al. (2016). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b]t[7][8][9]riazole-6(5H)-ones as Possible Anticancer Agents. PubMed Central. [Link]

-

Safonov, A. A., & Zazharskyi, V. V. (2019). Anti-tuberculosis activity research of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Link]

-

Raza, A., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. mdpi.com [mdpi.com]

- 6. ijbr.com.pk [ijbr.com.pk]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-tuberculosis activity research of 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

tautomerism in 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Tautomerism of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of the thione-thiol . We will delve into the structural nuances of the potential tautomers, the equilibrium that governs their existence, and the analytical methodologies essential for their characterization. This document serves as a detailed roadmap for researchers engaged in the synthesis, analysis, and application of substituted 1,2,4-triazole scaffolds.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the antifungals Fluconazole and Posaconazole, and the anticancer agent Letrozole.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. For 1,2,4-triazole-3-thiol derivatives, the potential for prototropic tautomerism introduces a critical layer of complexity and opportunity.

The tautomeric equilibrium between the thione and thiol forms can dictate the molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its coordination chemistry with metalloenzymes.[1][2] Consequently, a thorough understanding and characterization of the predominant tautomeric form in different environments (solution and solid-state) is not merely an academic exercise but a prerequisite for rational drug design and development. Computational studies and experimental data for related 1,2,4-triazole-3-thiones consistently indicate that the thione form is generally the more stable tautomer in both the gas phase and in the solid state.[3][4]

Thione-Thiol Tautomerism: A Structural Overview

The core of our investigation is the dynamic equilibrium between two primary tautomeric forms of this compound: the thione form and the thiol form. This equilibrium involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.

-

5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione Form): In this form, the proton resides on one of the nitrogen atoms of the triazole ring, and the exocyclic sulfur is double-bonded to the C3 carbon.

-

This compound (Thiol Form): Here, the proton is attached to the exocyclic sulfur atom, forming a sulfhydryl (-SH) group, and the C3-S bond is a single bond.

The relative stability of these tautomers is influenced by factors including the electronic effects of substituents, solvent polarity, temperature, and intermolecular interactions in the solid state.

Caption: Thione-Thiol Tautomeric Equilibrium.

Experimental Characterization of Tautomers

A multi-faceted analytical approach is essential to unequivocally identify the predominant tautomeric form and to study the dynamics of the equilibrium.

Spectroscopic Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure in solution.[5] The chemical shifts of key protons and carbon atoms are highly sensitive to the electronic environment, making NMR an ideal tool for distinguishing between the thione and thiol tautomers.[1][6]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and the presence of a labile N-H proton which is more readily observed.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-15 ppm) for the N-H proton of the thione form and the upfield region (1-4 ppm) for the S-H proton of the thiol form.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C3 carbon is a key diagnostic marker. A resonance in the range of 160-180 ppm is indicative of a C=S (thione) carbon, whereas a signal further upfield would be expected for a C-S (thiol) carbon.[1]

-

2D NMR (HSQC, HMBC): If assignments are ambiguous, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.

Expected NMR Data Summary:

| Tautomer Form | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

| Thione | N-H: ~13-14 | C=S: ~169 |

| Thiol | S-H: ~1.1-1.4 | C-S: (further upfield) |

Note: These are expected ranges based on literature for similar compounds.[1]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The distinction between the thione and thiol forms is evident in the vibrational frequencies of the N-H, S-H, C=S, and C=N bonds.[1]

Protocol for FT-IR Analysis:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies.

Expected IR Absorption Bands:

| Tautomer Form | Characteristic Bands (cm⁻¹) |

| Thione | N-H stretch: 3100-3460C=S stretch: 1250-1340 |

| Thiol | S-H stretch (weak, sharp): 2550-2650C=N stretch: 1560-1650 |

Note: These are expected ranges based on literature for similar compounds.[1]

Caption: Experimental Workflow for Tautomer Elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and the location of all atoms, including the proton involved in tautomerism. For many 1,2,4-triazole-3-thiones, X-ray crystallography has confirmed the predominance of the thione tautomer in the crystal lattice.[7][8][9]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The final refined structure will reveal the positions of the atoms and confirm the tautomeric form.

Computational Chemistry Insights

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[3][10] By calculating the Gibbs free energies of the optimized geometries of both the thione and thiol forms, one can predict the equilibrium position. These calculations can be performed for the gas phase and can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM).[10]

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of both the thione and thiol tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[3] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the Gibbs free energies for both tautomers. The tautomer with the lower free energy is predicted to be the more stable form.

Conclusion and Implications for Drug Development

The comprehensive analysis of this compound, leveraging a combination of high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling, is critical for a complete understanding of its chemical nature. The evidence from related structures strongly suggests that the thione form will be the predominant tautomer. This structural preference has profound implications for drug development, as it dictates the key intermolecular interactions that govern biological activity. A precise understanding of the tautomeric landscape enables medicinal chemists to design molecules with optimized properties, leading to safer and more effective therapeutic agents.

References

-

Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(7), 1249-1258. [Link]

-

Mroczek, T., Plech, T., & Wujec, M. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 54(8), 1335-1347. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Semantic Scholar. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry, 36(4). [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. [Link]

-

Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. (2019). De Gruyter. [Link]

-

Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2022). Molecules, 27(15), 4988. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2024). Physical Chemistry Chemical Physics, 26(21), 15003-15016. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2017). ResearchGate. [Link]

-

15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. (1982). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). MDPI. [Link]

-

The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1639-1645. [Link]

-

(PDF) (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). ResearchGate. [Link]

-

1,2,4-triazole-3-thione derivatives. (n.d.). ResearchGate. [Link]

-

(PDF) TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES. (2019). ResearchGate. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Compound 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). MolPort. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]

A Comprehensive Technical Guide to the Crystal Structure of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: From Synthesis to Supramolecular Analysis

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing biological activity, and ensuring the integrity of drug design. Single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard for this purpose, providing definitive proof of molecular structure.[2][3][4][5] This guide provides a comprehensive, field-proven workflow for the determination and in-depth analysis of the crystal structure of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. While a public crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a complete technical manual for any research team undertaking this project. We will detail the synthesis, characterization, and crystallization, followed by a rigorous guide to crystallographic analysis, using data from a closely related analogue, 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT), to illustrate the analytical process.[6]

PART 1: Synthesis, Characterization, and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals. This section outlines a reliable protocol for achieving both.

Synthesis of this compound

The most common and effective route to 5-aryl-4H-1,2,4-triazole-3-thiols is the alkali-mediated cyclization of a 1-aroylthiosemicarbazide precursor.[7][8] The causality behind this choice is the high reactivity of the thiosemicarbazide functional group, which readily undergoes intramolecular condensation to form the stable triazole ring.

Experimental Protocol:

-

Step 1: Synthesis of 2-methylbenzoyl hydrazide.

-

To a solution of methyl 2-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methylbenzoyl hydrazide.

-

-

Step 2: Synthesis of 1-(2-methylbenzoyl)thiosemicarbazide.

-

Dissolve 2-methylbenzoyl hydrazide (1 equivalent) in ethanol.

-

Add ammonium thiocyanate (1.2 equivalents) followed by concentrated hydrochloric acid (catalytic amount).

-

Reflux the mixture for 4-6 hours. The acid catalyzes the formation of isothiocyanic acid, which then reacts with the hydrazide.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the thiosemicarbazide intermediate.

-

-

Step 3: Cyclization to this compound.

-

Suspend the 1-(2-methylbenzoyl)thiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.

-

Reflux the mixture for 4-6 hours. The basic medium facilitates the intramolecular cyclization with the elimination of water.

-

Cool the solution and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

The target compound will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

-

Recrystallize from ethanol to obtain high-purity this compound.

-

Caption: Synthetic route to the target compound.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group (~2.4 ppm), a multiplet for the aromatic protons of the 2-methylphenyl ring (~7.2-7.5 ppm), a broad singlet for the N4-H proton of the triazole ring, and a broad singlet for the S-H proton, indicating the presence of the thiol tautomer in solution.[8]

-

¹³C NMR (DMSO-d₆): Signals corresponding to the methyl carbon, aromatic carbons, and the two distinct carbons of the triazole ring (C3-S and C5-Aryl) are expected.

-

FT-IR (KBr): Characteristic absorption bands would be observed for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and a weak S-H stretching band (around 2550 cm⁻¹).[8][9]

Protocol for Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for small organic molecules.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) for a system where the compound has moderate solubility at room temperature.

-

Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed, transparent crystals of suitable size (0.1-0.4 mm) are observed, carefully harvest them using a spatula or loop.

PART 2: Crystal Structure Determination and Analysis

This section details the process of analyzing the crystal structure, using the published data for 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) as a practical example to illustrate the key outputs and their interpretation.[6]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][10]

Caption: Standard workflow for SCXRD analysis.

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to improve its accuracy.

Analysis of a Representative Structure: MAMT

To demonstrate the type of information obtained from a successful structure determination, we will analyze the key features of the closely related compound, 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT).[6]

Table 1: Crystallographic Data for MAMT [6]

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₄S |

| Formula Weight | 206.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.996(1) |

| b (Å) | 7.582(2) |

| c (Å) | 11.143(1) |

| α (°) | 73.16(1) |

| β (°) | 89.65(2) |

| γ (°) | 87.88(1) |

| Volume (ų) | 484.52(3) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.414 |

This data provides the fundamental lattice parameters, defining the size and shape of the repeating unit (unit cell) in the crystal.

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise location of each atom, allowing for the calculation of bond lengths, bond angles, and torsion angles.

-

Bond Lengths and Angles: These values confirm the covalent structure of the molecule and can reveal electronic effects. For instance, the C-S and C=N bond lengths within the triazole ring provide insight into the degree of electron delocalization.

-

Planarity and Torsion Angles: In MAMT, the triazole ring is planar. The dihedral angle between the triazole ring and the methylphenyl ring is a critical parameter, reported as 5.7(1)°.[6] For our target compound, this compound, this angle would be of high interest as steric hindrance from the ortho-methyl group could lead to a larger twist, influencing the molecule's overall conformation and how it packs in the solid state.

Supramolecular Interactions: The Crystal Packing

A crystal is not merely a collection of molecules but a highly ordered three-dimensional array held together by a network of non-covalent interactions. Understanding these interactions is crucial, especially in drug development, as they influence properties like solubility and polymorphism.

-

Hydrogen Bonding: In triazole-thiol structures, the thiol (S-H) group and the triazole ring nitrogens are potent hydrogen bond donors and acceptors. In MAMT, the molecules are stabilized in the unit cell by N-H···N type hydrogen bonds.[6] Thiols are generally weak hydrogen bond donors, yet these interactions can be highly directional and contribute to the stability of the crystal lattice.[11]

-

π-π Stacking: Aromatic rings, like the 2-methylphenyl group, can interact through π-π stacking. These interactions, where the electron clouds of adjacent rings overlap, are significant in stabilizing the crystal packing of many heterocyclic compounds.

-

Other Weak Interactions: C-H···π, C-H···S, and S···S interactions also play a role in the overall crystal packing.[12] Computational methods can be used to quantify the energy of these different interactions, providing a deeper understanding of the supramolecular assembly.[12][13]

PART 3: Significance in Drug Development

The precise, atomic-level data from a crystal structure is not an academic endpoint; it is a foundational pillar of modern drug discovery.

-

Structure-Activity Relationship (SAR): By knowing the exact conformation and stereochemistry of a molecule, researchers can build robust SAR models. For example, understanding the torsion angle of the 2-methylphenyl ring can explain why a particular substitution pattern leads to higher or lower binding affinity at a biological target.

-

Rational Drug Design: A crystal structure provides the essential input for computational chemistry. It can be used as a starting point for docking studies into a protein's active site, helping to predict binding modes and design new analogues with improved potency and selectivity.

-

Intellectual Property: An unambiguous crystal structure provides definitive proof of the composition of matter, which is critical for securing robust patent protection for a new chemical entity.

Conclusion

This guide has provided a comprehensive, technically-grounded framework for the synthesis, crystallization, and detailed structural analysis of this compound. By following the outlined experimental protocols and analytical methodologies, researchers can obtain a definitive crystal structure. The subsequent analysis of molecular geometry and, critically, the supramolecular interactions that govern crystal packing, will yield invaluable insights. This structural information is the bedrock upon which further research in medicinal chemistry and rational drug design is built, ultimately accelerating the development of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

-

[Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][14][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.]([Link])

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. mdpi.com [mdpi.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 11. Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Promising Heterocycle